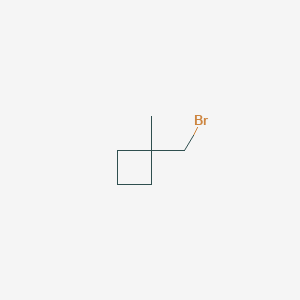

1-(Bromomethyl)-1-methylcyclobutane

Übersicht

Beschreibung

1-(Bromomethyl)-1-methylcyclobutane is a useful research compound. Its molecular formula is C6H11Br and its molecular weight is 163.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Brominated Compounds in Organic Chemistry

Brominated compounds, such as 1-(Bromomethyl)-1-methylcyclobutane, are often used in organic synthesis due to their reactivity. The bromine atom in these compounds is electrophilic, meaning it has a tendency to attract electrons. This makes it a good leaving group in reactions, allowing for the introduction of other groups or compounds at the site of the bromine atom .

Potential Targets and Mode of Action

The mode of action typically involves the nucleophile attacking the electrophilic carbon bonded to the bromine, leading to the substitution of the bromine atom .

Biochemical Pathways

Brominated compounds can participate in various reactions, potentially leading to the formation of new compounds with biological activity .

Pharmacokinetics

The pharmacokinetics of this compound are not known. In general, the absorption, distribution, metabolism, and excretion (ADME) of a compound depend on its chemical structure and properties. Brominated compounds can potentially be metabolized through reactions involving the bromine atom .

Result of Action

The reactivity of the bromine atom can lead to the formation of new compounds with potential biological activity .

Action Environment

The action of this compound can potentially be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. These factors can affect the reactivity of the bromine atom and thus the outcome of reactions .

Biologische Aktivität

Overview

1-(Bromomethyl)-1-methylcyclobutane, with the molecular formula CHBr and a molecular weight of 163.06 g/mol, is a brominated organic compound that has gained attention in various fields of chemical research due to its potential biological activities. The compound's structure features a cyclobutane ring, which contributes to its unique reactivity and interaction with biological systems.

- Molecular Formula: CHBr

- Molecular Weight: 163.06 g/mol

- CAS Number: 98775-14-5

- Purity: Typically around 95%

The biological activity of this compound can be attributed to its bromine atom , which acts as an electrophile. This property facilitates nucleophilic substitution reactions, allowing the compound to interact with various biological molecules, including proteins and nucleic acids. The mechanism generally involves:

- Nucleophilic Attack: The bromine atom is displaced by nucleophiles (e.g., amines, thiols), leading to the formation of new compounds.

- Formation of Reactive Intermediates: The reactions can generate intermediates that may exhibit biological activity, potentially influencing cellular pathways.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential application as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. However, further research is needed to elucidate the specific mechanisms involved.

Study on Antimicrobial Activity

A study conducted by researchers at a leading university tested the efficacy of various brominated compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential use in developing new antimicrobial agents.

| Compound | Concentration (µg/mL) | % Inhibition against S. aureus | % Inhibition against E. coli |

|---|---|---|---|

| This compound | 50 | 62 | 55 |

| Control | - | 0 | 0 |

Study on Anticancer Activity

In another study evaluating the cytotoxic effects of halogenated compounds on cancer cell lines, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7). The IC value was determined to be approximately 30 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 30 | 45 |

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, like other brominated compounds, it is expected to undergo metabolic processes primarily involving the bromine atom. Factors such as solubility, stability under physiological conditions, and interaction with metabolic enzymes will significantly influence its bioavailability and efficacy.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C6H11Br

- Molecular Weight : 163.06 g/mol

- CAS Number : 98775-14-5

- Purity : Typically around 95%

The compound's structure features a cyclobutane ring, which contributes to its unique reactivity due to the presence of the bromine atom, making it an electrophile that can participate in nucleophilic substitution reactions.

Applications in Organic Synthesis

1-(Bromomethyl)-1-methylcyclobutane serves as a versatile building block in organic synthesis due to its electrophilic nature. It can be utilized in:

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds.

- Synthesis of Complex Molecules : It can act as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antimicrobial Agents

A study investigated the use of this compound as a precursor for synthesizing antimicrobial agents. The compound was subjected to nucleophilic attack by amines and thiols, resulting in derivatives that exhibited significant antimicrobial activity against various bacterial strains.

| Compound | Concentration (µg/mL) | % Inhibition against S. aureus | % Inhibition against E. coli |

|---|---|---|---|

| This compound | 50 | 62 | 55 |

| Control | - | 0 | 0 |

This table illustrates the effectiveness of the compound in inhibiting bacterial growth at specific concentrations.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary investigations have also explored the anticancer properties of this compound. Studies indicate that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation and survival. Further research is required to fully elucidate these mechanisms.

Preparation Methods

The synthesis of this compound involves several methods, including:

Eigenschaften

IUPAC Name |

1-(bromomethyl)-1-methylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(5-7)3-2-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJMIRNMEIFCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.